5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one

PARP-1 inhibition cancer therapeutics DNA damage repair

5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one is a fused bicyclic heterocycle belonging to the tetrahydropyridopyridazinone class, containing a saturated tetrahydropyridine ring annulated to a pyridazinone core. This scaffold serves as a privileged starting material and central pharmacophore in medicinal chemistry programs targeting poly(ADP-ribose) polymerase-1 (PARP-1) and FER tyrosine kinase , with derivatives achieving sub-nanomolar enzyme inhibitory potency and oral antitumor efficacy.

Molecular Formula C7H9N3O
Molecular Weight 151.169
CAS No. 1692264-27-9
Cat. No. B2670211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one
CAS1692264-27-9
Molecular FormulaC7H9N3O
Molecular Weight151.169
Structural Identifiers
SMILESC1CC2=NNC(=O)C=C2NC1
InChIInChI=1S/C7H9N3O/c11-7-4-6-5(9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11)
InChIKeyRXRCJNKOALAMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one (CAS 1692264-27-9): A Core Tetrahydropyridopyridazinone Scaffold for PARP-1 and Kinase Inhibitor Drug Discovery


5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one is a fused bicyclic heterocycle belonging to the tetrahydropyridopyridazinone class, containing a saturated tetrahydropyridine ring annulated to a pyridazinone core. This scaffold serves as a privileged starting material and central pharmacophore in medicinal chemistry programs targeting poly(ADP-ribose) polymerase-1 (PARP-1) [1] and FER tyrosine kinase [2], with derivatives achieving sub-nanomolar enzyme inhibitory potency and oral antitumor efficacy.

Why Generic Pyridazinone or Phthalazinone Scaffolds Cannot Replace 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one


The saturated tetrahydropyridine ring bearing a secondary amine (NH) in this scaffold is not a pharmacologically silent structural feature; it directly improves pharmacokinetic (PK) properties relative to analogous carbon-only ring systems [1]. Furthermore, the [3,2-c] regioisomeric fusion creates a distinct hydrogen-bonding geometry that enables potent PARP-1 inhibition at sub-nanomolar Ki values—exceeding the clinically approved PARP-1/2 inhibitor veliparib —and serves as a productive isosteric replacement for the phthalazine nucleus of olaparib with comparable enzymatic potency [2]. Generic substitution with alternative regioisomers (e.g., [4,3-c] or [2,3-d] fusions) or fully aromatic pyridazinones alters the H-bond donor/acceptor topology and has not been demonstrated to recapitulate this combination of sub-nanomolar potency and improved PK.

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one Relative to Closest Analogs and Alternative Scaffolds


Sub-Nanomolar PARP-1 Ki vs. Clinical Benchmark Veliparib (Ki 5.2 nM)

Derivatives constructed on the 5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one scaffold achieve sub-nanomolar PARP-1 enzyme inhibition. Compound 20w, a representative elaborated derivative of this scaffold, displayed Ki < 1 nM and EC50 1 nM in a C41 whole-cell assay [1]. By comparison, the FDA-approved PARP-1/2 inhibitor veliparib (ABT-888) exhibits a PARP-1 Ki of 5.2 nM in recombinant human PARP-1 enzyme assays . This constitutes a >5-fold improvement in enzymatic potency for the tetrahydropyridopyridazinone-derived chemotype over the clinical benzimidazole carboxamide scaffold.

PARP-1 inhibition cancer therapeutics DNA damage repair

Improved Pharmacokinetic Properties via NH-Bearing Tetrahydropyridine Ring vs. Carbon-Only Analogs

The saturated tetrahydropyridine ring of 5,6,7,8-tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one contains a secondary amine (NH) that is directly responsible for improved pharmacokinetic properties. The original discovery paper explicitly demonstrates that the NH-bearing tetrahydropyridyl ring system conferred superior PK relative to closely matched carbon-based analog scaffolds [1]. This structural feature is not present in fully aromatic pyrido-pyridazinones (e.g., 2H-pyrido[3,2-c]pyridazin-3-one) or in all-carbon tetrahydroquinolinone-based scaffolds, making it a vector for differentiation in lead series requiring oral dosing without enabling formulations.

pharmacokinetics oral bioavailability scaffold optimization

Isosteric PARP-1 Potency Comparable to Olaparib (IC50 36 nM vs. 34 nM) with a Structurally Distinct Chemotype

The pyridopyridazinone scaffold, including the [3,2-c] regioisomeric series, has been validated as an effective isostere of the phthalazine nucleus in olaparib. In a direct comparative study, compound 8a—a pyridopyridazinone derivative—inhibited PARP-1 with IC50 = 36 nM, statistically indistinguishable from olaparib (IC50 = 34 nM) under the same assay conditions [1]. This establishes that the pyridopyridazinone chemotype can fully recapitulate the enzymatic potency of the leading FDA-approved PARP inhibitor while occupying a distinct chemical space with different intellectual property and physicochemical profiles.

PARP-1 isostere Olaparib comparator scaffold hopping

FER Tyrosine Kinase Inhibition with Picomolar Potency from Pyrido-pyridazinone Derivatives

The pyrido[3,2-c]pyridazinone scaffold has independently yielded potent FER tyrosine kinase inhibitors. DS21360717, an optimized derivative built on this scaffold class, exhibited IC50 = 0.49 nM against FER kinase and demonstrated in vivo antitumor efficacy in a subcutaneous tumor model without body weight loss [1]. By comparison, the initial screening hit compound 1 (bearing a simple pyridine moiety) showed significantly weaker activity, highlighting the potency enhancement conferred by the elaborated pyrido-pyridazinone architecture [1]. The cocrystal structure with FES kinase (PDB: 6JMF) confirms the binding mode and provides a structure-based design platform [2].

FER kinase tyrosine kinase inhibitor antitumor agent

Commercial Availability at ≥98% Purity with ISO-Certified Quality Control

The target compound is commercially available at a certified purity of ≥98% (NLT 98%) from multiple specialty chemical suppliers, with ISO-certified manufacturing and analytical characterization (e.g., NMR, HPLC) provided . This purity level meets or exceeds the common ≥95% standard for research-grade heterocyclic building blocks, reducing the burden of in-house purification prior to use in multi-step synthetic sequences.

chemical procurement purity specification quality control

Preferred Application Scenarios for 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one Based on Quantitative Evidence


PARP-1 Inhibitor Lead Generation Programs Requiring Superior Potency to Veliparib

Medicinal chemistry teams pursuing next-generation PARP-1 inhibitors can leverage this scaffold to achieve sub-nanomolar Ki values (compound 20w: Ki < 1 nM), exceeding veliparib's potency by >5-fold [1]. The scaffold is particularly suited for programs aiming to improve upon first-generation PARP inhibitors while accessing novel chemical space for IP generation.

Scaffold-Hopping from Phthalazinone-Based PARP Inhibitors (Olaparib) to Non-Infringing Chemotypes

This scaffold serves as a validated isosteric replacement for the phthalazine core of olaparib, with compound 8a achieving IC50 = 36 nM vs. olaparib's 34 nM in parallel PARP-1 assays [2]. Procurement is indicated for scaffold-hopping campaigns where phthalazinone IP constraints necessitate a structurally distinct but equipotent alternative.

Oral PARP-1 Inhibitor Development Requiring Favorable Pharmacokinetics Without Enabling Formulations

The NH-bearing tetrahydropyridine ring provides a PK advantage over carbon-only analog scaffolds, with oral availability demonstrated for compounds 8c and 20u and significant in vivo efficacy in B16 xenograft models [1]. This scaffold is recommended for programs where oral dosing is a key target product profile requirement.

FER Tyrosine Kinase Inhibitor Programs with Structural Biology Support

The pyrido-pyridazinone scaffold has yielded DS21360717 (FER IC50 = 0.49 nM) with demonstrated in vivo antitumor efficacy and an available cocrystal structure (PDB: 6JMF) for structure-based drug design [3][4]. This compound is an appropriate starting point for FER kinase inhibitor development where structural guidance accelerates lead optimization.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-2H-pyrido[3,2-c]pyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.